
Sodium quinoline-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium quinoline-3-sulfinate is an organosulfur compound that features a quinoline ring system substituted with a sulfonate group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium quinoline-3-sulfinate can be synthesized through the sulfonylation of quinoline N-oxides using sodium sulfinates. This reaction typically involves a metal-free, reductant-free deoxygenative sulfonylation process, where sodium sulfinates act as both the sulfonylation reagent and the activating agent . The reaction conditions often include the use of an inert atmosphere and specific solvents to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned sulfonylation process. The scalability of this method depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium quinoline-3-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium persulfate (K₂S₂O₈) and reducing agents such as sodium borohydride (NaBH₄). Solvents like acetonitrile and dichloromethane are often employed to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfonic acids, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of sodium quinoline-3-sulfinate involves its ability to participate in radical coupling reactions. The sulfonate group can activate the quinoline ring, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
Sodium benzenesulfinate: Another sulfonate compound used in organic synthesis.
Sodium toluenesulfinate: Similar in structure but with a toluene ring instead of a quinoline ring.
Sodium methanesulfinate: A simpler sulfonate compound with a methane backbone.
Uniqueness
Sodium quinoline-3-sulfinate is unique due to its quinoline ring system, which imparts distinct chemical properties and reactivity compared to other sulfonate compounds. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry .
Properties
Molecular Formula |
C9H6NNaO2S |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
sodium;quinoline-3-sulfinate |
InChI |
InChI=1S/C9H7NO2S.Na/c11-13(12)8-5-7-3-1-2-4-9(7)10-6-8;/h1-6H,(H,11,12);/q;+1/p-1 |
InChI Key |
BMLOYHUCCFHTLA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


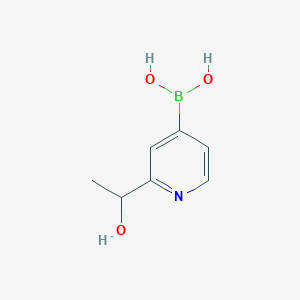
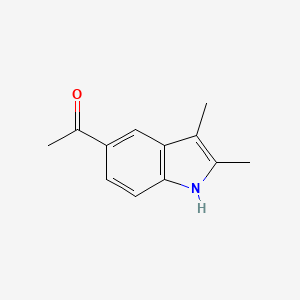
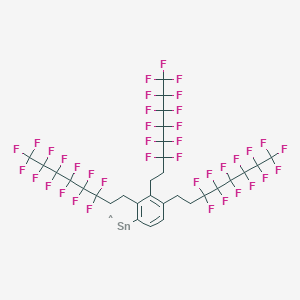
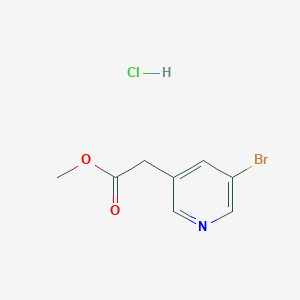
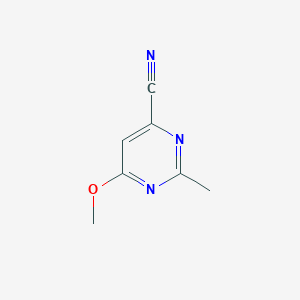

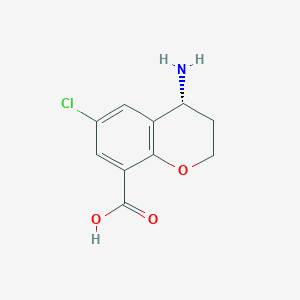
![N-[2-(Diethylamino)ethyl]-2-methyl-4,6-pyrimidinediamine](/img/structure/B13116850.png)
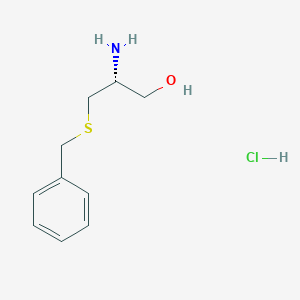

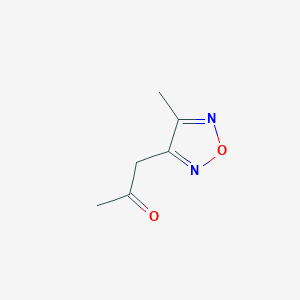

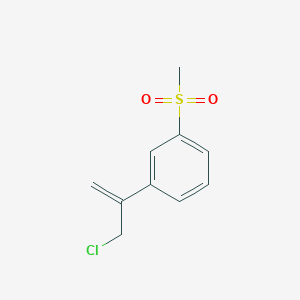
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate](/img/structure/B13116884.png)
